

# An In-depth Technical Guide to 9-Tetradecen-5-olide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 9-Tetradecen-5-olide

Cat. No.: B15191236

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9-Tetradecen-5-olide**, a fatty acid lactone. Due to the limited availability of data for this specific molecule, this guide combines known information with general characteristics of related macrocyclic lactones to offer a broader context for research and development.

## Chemical Identity

CAS Number: 15456-70-9[1]

Synonyms:[2]

- 6-[(Z)-non-4-enyl]oxan-2-one
- 2H-PYRAN-2-ONE, TETRAHYDRO-6-(4-NONEN-1-YL)-
- 2H-PYRAN-2-ONE, TETRAHYDRO-6-(4-NONENYL)-
- 5-HYDROXY-9-TETRADECENOIC ACID .DELTA.-LACTONE
- 9-TETRADECENOIC ACID, 5-HYDROXY-, .DELTA.-LACTONE
- FEMA NO. 4448

## Physicochemical Properties

A summary of the available quantitative data for **9-Tetradecen-5-olide** is presented in Table 1. This data is essential for understanding its physical behavior and for the design of experimental protocols.

Table 1: Physicochemical Properties of **9-Tetradecen-5-olide**

Property	Value	Reference
Molecular Formula	C14H24O2	[3]
Molecular Weight	224.34 g/mol	[3]
Appearance	Colorless clear liquid (estimated)	[3]
Boiling Point	344.00 to 345.00 °C @ 760.00 mm Hg	[1]
Specific Gravity	0.92100 to 0.95200 @ 20.00 °C	[3]
Refractive Index	1.44500 to 1.47200 @ 20.00 °C	[3]
Flash Point	290.00 °F (143.10 °C) (estimated)	[3]
Solubility	Soluble in alcohol; Insoluble in water	[3]
logP (o/w)	4.063 (estimated)	[3]
Vapor Pressure	0.000067 mmHg @ 25.00 °C (estimated)	[3]

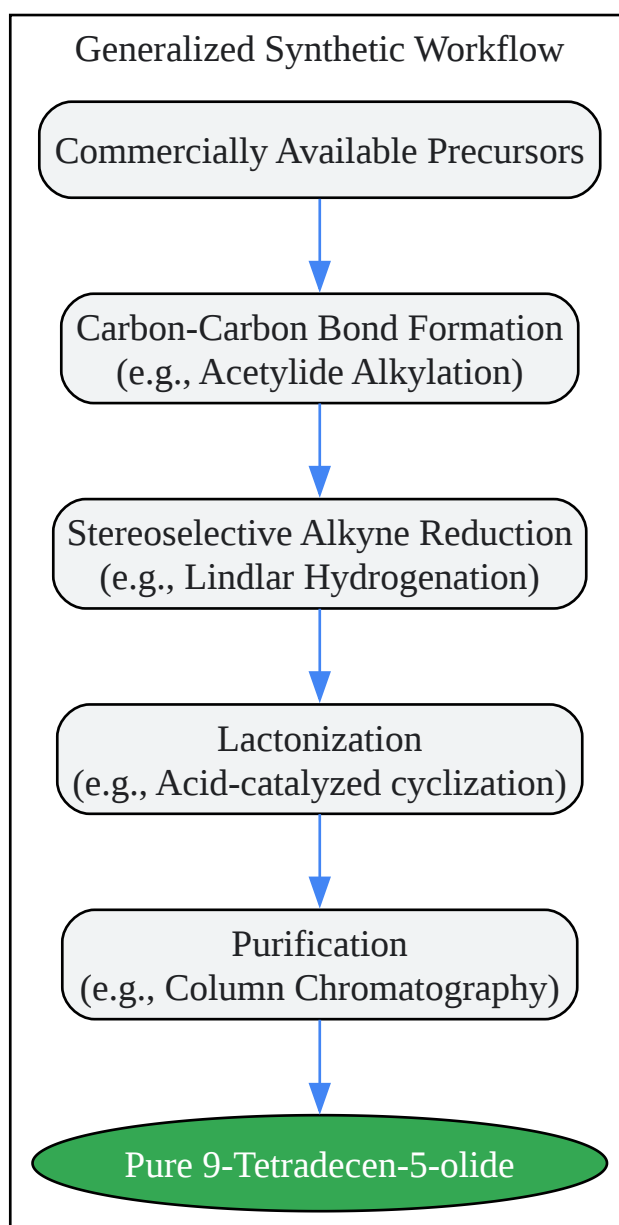
## Synthesis and Analysis

### Experimental Protocol: A General Synthetic Approach

While a specific, detailed synthesis protocol for **9-Tetradecen-5-olide** is not readily available in the surveyed literature, a general approach can be inferred from the synthesis of similar unsaturated lactones, such as the sex pheromone of the Japanese beetle, (Z)-5-tetradecen-4-olide. A plausible retro-synthetic analysis suggests that the molecule can be constructed from simpler starting materials through key steps like carbon-carbon bond formation and stereoselective reduction, followed by lactonization.

A generalized experimental workflow for the synthesis is outlined below:

- **Retrosynthetic Analysis:** Deconstruct the target molecule into simpler, commercially available precursors. For **9-Tetradecen-5-olide**, this would involve disconnecting the lactone to a hydroxy-alkynoic acid, which can be further broken down into a terminal alkyne and an electrophilic fragment containing the carboxylic acid precursor.
- **Carbon-Carbon Bond Formation:** Couple the chosen fragments. A common method is the alkylation of an acetylide with an alkyl halide or epoxide.
- **Stereoselective Reduction:** The internal alkyne is stereoselectively reduced to the corresponding (Z)-alkene. This is a critical step to establish the correct geometry of the double bond. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, is a standard method to achieve this cis-selectivity.
- **Lactonization:** The resulting hydroxy acid is cyclized to form the lactone ring. This can be achieved through various methods, such as acid catalysis (e.g., using p-toluenesulfonic acid) or by using coupling reagents that facilitate ester formation (e.g., Yamaguchi or Mitsunobu conditions).
- **Purification:** The final product is purified using standard laboratory techniques, such as column chromatography, to isolate the desired **9-Tetradecen-5-olide** from any remaining starting materials, reagents, or byproducts.



[Click to download full resolution via product page](#)

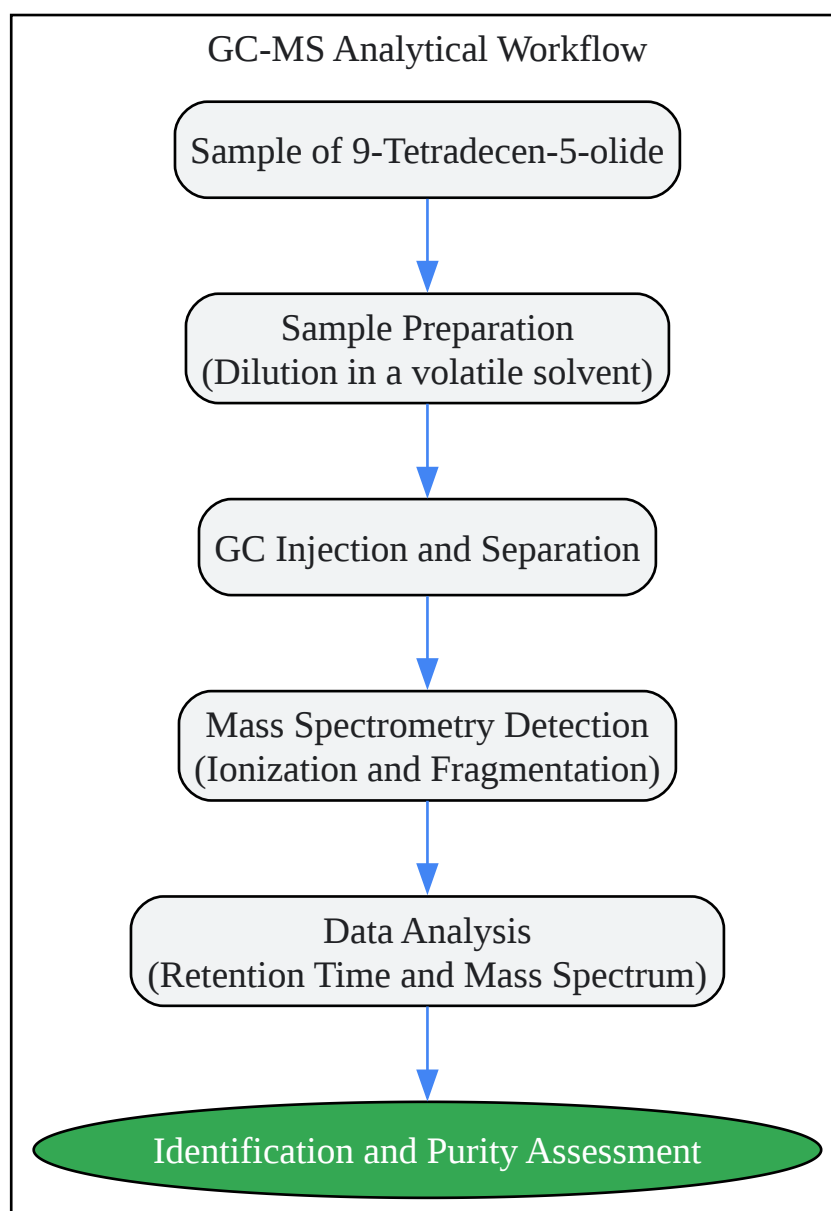
A generalized workflow for the synthesis of **9-Tetradecen-5-olide**.

## Experimental Protocol: Analytical Characterization

The identity and purity of synthesized or isolated **9-Tetradecen-5-olide** would be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for this purpose.

A typical GC-MS protocol would involve:

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- **GC Separation:** The sample is injected into the gas chromatograph, where it is vaporized. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature gradient is typically used to ensure efficient separation.
- **MS Detection and Analysis:** As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries or by analyzing the fragmentation pattern. The retention time from the GC provides an additional layer of identification.



[Click to download full resolution via product page](#)

A workflow for the analysis of **9-Tetradecen-5-olide** by GC-MS.

## Biological Activity and Signaling Pathways

### General Biological Activity of Macrocyclic Lactones

Specific biological activity and signaling pathway information for **9-Tetradecen-5-olide** is not well-documented in publicly available literature. However, the broader class of macrocyclic

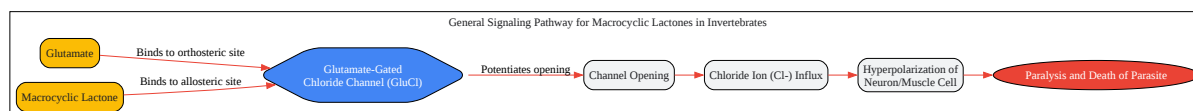
lactones is well-studied, particularly for their potent anthelmintic (anti-parasitic worm) properties.[4][5]

Macrocyclic lactones, such as ivermectin, act as positive allosteric modulators of glutamate-gated chloride channels (GluCl<sub>s</sub>) in invertebrates.[4] These channels are crucial for neurotransmission in nematodes and arthropods.

The general mechanism of action is as follows:

- **Binding to GluCl<sub>s</sub>:** The macrocyclic lactone binds to a site on the glutamate-gated chloride channel that is distinct from the glutamate binding site.
- **Channel Opening:** This binding potentiates the effect of glutamate, leading to the opening of the chloride channel.
- **Chloride Influx:** The opening of the channel allows for an influx of chloride ions into the neuron or muscle cell.
- **Hyperpolarization:** The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane.
- **Paralysis and Death:** This hyperpolarization makes the neuron or muscle cell less excitable, leading to flaccid paralysis and eventual death of the parasite.

It is important to note that while this is the primary mechanism of action for many anthelmintic macrocyclic lactones, it is not confirmed to be the specific mechanism for **9-Tetradecen-5-olide**. Further research is required to elucidate its specific biological targets and signaling pathways.



[Click to download full resolution via product page](#)

General mechanism of action for anthelmintic macrocyclic lactones.

## Safety Information

There is limited specific toxicological data available for **9-Tetradecen-5-olide**. For a related compound, cis-9-Tetradecenyl acetate, the material is not classified as hazardous under GHS and is not mutagenic in the AMES test.[6] However, as with any chemical, appropriate safety precautions should be taken when handling **9-Tetradecen-5-olide**. It is recommended to avoid contact with skin and eyes and to prevent inhalation of mists or vapors.[6] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**9-Tetradecen-5-olide** is a fatty acid lactone with defined physicochemical properties but limited publicly available data regarding its synthesis, biological activity, and specific experimental protocols. This guide has provided a summary of the known information and has drawn on data from related compounds to present a broader picture for researchers. Further investigation is needed to fully characterize its synthetic pathways, biological functions, and potential applications in drug development and other scientific fields. The provided generalized protocols and pathways should serve as a foundation for future research into this molecule.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. parchem.com [parchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 9-tetradecen-5-olide, 15456-70-9 [thegoodscentcompany.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]



- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 9-Tetradecen-5-olide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191236#9-tetradecen-5-olide-cas-number-and-synonyms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)